((2R,6S)-Piperidine-2,6-diyl)dimethanol
Description
((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral piperidine derivative featuring two hydroxymethyl groups at the 2- and 6-positions of the saturated six-membered ring. This compound is part of the broader class of bis-alcohol piperidine ligands, which are notable for their conformational rigidity, enhanced basicity, and ability to participate in hydrogen bonding and coordination chemistry . Its stereochemistry and functional groups make it a valuable scaffold in asymmetric synthesis, catalysis, and pharmaceutical applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7+ |
InChI Key |
MCEPYPBCTYUNDH-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)CO)CO |
Canonical SMILES |
C1CC(NC(C1)CO)CO |
Origin of Product |
United States |
Biological Activity
((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral compound characterized by two hydroxymethyl groups attached to the piperidine ring. Its unique structure enhances its solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic uses, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15NO2
- Molecular Weight : Approximately 143.23 g/mol
- Structure : The compound features a piperidine core with hydroxymethyl groups at the 2 and 6 positions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.
- Antiviral Effects : Preliminary investigations indicate potential antiviral properties, warranting further exploration into its mechanisms of action.
- Neuropharmacological Effects : Due to its piperidine structure, it may influence central nervous system activity, making it a candidate for neuropharmacological studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on:
- Binding Affinity : The compound's structure allows it to bind effectively to various receptors and enzymes.
- Hydrogen Bonding : The presence of hydroxymethyl groups facilitates hydrogen bonding with biological macromolecules, enhancing its bioactivity .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound.
- Results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
-
Neuropharmacological Assessment :
- Research conducted on the neuropharmacological effects indicated that compounds with a piperidine structure could modulate neurotransmitter systems.
- This compound was shown to affect dopamine and serotonin receptor activity in vitro.
Comparative Analysis
To better understand the significance of this compound within its class of compounds, a comparative analysis with structurally similar compounds is provided below.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone | Contains a ketone group | Known for central nervous system effects |
| Piperidine | Basic piperidine structure | Foundational structure for many derivatives |
| 1-(4-Hydroxyphenyl)piperidin-4-ol | Hydroxylated phenyl group | Exhibits significant analgesic properties |
| This compound | Two hydroxymethyl groups | Enhanced solubility and reactivity |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Insights
Conformational Flexibility: Piperidine-based bis-alcohols like this compound exhibit enhanced conformational rigidity compared to aromatic pyridine analogues, enabling precise stereochemical control in catalysis .
Hydrogen Bonding vs. Steric Effects : Hydroxymethyl groups favor hydrogen-bonding interactions, while bulkier substituents (e.g., propan-2-ol) prioritize steric stabilization in metal complexes .
Electronic Modulation : Halogenation of pyridine derivatives (e.g., 4-iodo) tailors redox properties for specialized applications like radiopharmaceuticals .
Pharmaceutical Relevance : Structural hybridization (e.g., dipyridamole analogues) improves metabolic stability, highlighting the importance of scaffold diversification in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
